4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL
Description
Properties
IUPAC Name |
4-bromo-2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O/c19-16-4-5-18(23)15(11-16)13-22-8-6-21(7-9-22)12-14-2-1-3-17(20)10-14/h1-5,10-11,23H,6-9,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXCVXZEYFMBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Regioselective Bromination of 2-Hydroxybenzaldehyde
Bromination at the 4-position is achieved using elemental bromine (Br₂) in chlorobenzene at 5–15°C, catalyzed by triethylamine hydrochloride (3–6 wt%). This method minimizes the formation of the undesired 6-bromo isomer (<1%):
Reaction conditions :
| Parameter | Value |
|---|---|
| Solvent | Chlorobenzene |
| Catalyst | Triethylamine hydrochloride |
| Temperature | 5–15°C |
| Yield | 87–99% |
Mechanistic insight : The catalyst enhances electrophilic aromatic substitution by polarizing Br₂, directing bromine to the para position relative to the hydroxyl group.
Step 2: Protection of the Phenolic Hydroxyl Group
The phenolic -OH is protected as a methyl ether using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone:
Step 3: Formation of the Piperazinomethyl Moiety
The aldehyde group undergoes condensation with piperazine in ethanol under reflux to form a Schiff base, which is subsequently reduced using sodium borohydride (NaBH₄) to yield the secondary amine:
Step 4: N-Alkylation with 3-Chlorobenzyl Chloride
The piperazine nitrogen is alkylated using 3-chlorobenzyl chloride in dichloromethane (DCM) with triethylamine as a base:
Step 5: Deprotection of the Methyl Ether
The methyl ether is cleaved using boron tribromide (BBr₃) in DCM at −78°C to restore the phenolic group:
Overall yield : 52–65% (5 steps).
Step 1: One-Pot Mannich Reaction
A Mannich reaction directly links the phenol, piperazine, and formaldehyde in aqueous ethanol:
Step 2: N-Alkylation and Bromination
-
Alkylation with 3-chlorobenzyl bromide proceeds in acetonitrile at 60°C.
-
Post-alkylation bromination using N-bromosuccinimide (NBS) in CCl₄ introduces the 4-bromo substituent.
Advantage : Fewer protection/deprotection steps.
Disadvantage : Lower regioselectivity (∼85% para-bromination).
Pathway 3: Solid-Phase Synthesis
Developed for high-throughput applications, this method immobilizes the phenol on Wang resin via a succinate linker. Piperazine and 3-chlorobenzyl groups are sequentially added using standard coupling reagents (HBTU/DIPEA). Cleavage with trifluoroacetic acid (TFA) yields the target compound.
Key metrics :
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥95% |
| Yield | 70–75% |
Analytical Characterization
Critical validation steps include:
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity.
Challenges and Optimization
-
Regioselectivity in bromination : Catalytic triethylamine hydrochloride reduces 2,6-dibromo byproducts to <2%.
-
Piperazine alkylation : Excess 3-chlorobenzyl chloride (1.2 eq.) ensures complete N-substitution.
-
Solvent selection : Polar aprotic solvents (e.g., DMF) accelerate Schiff base formation but may complicate purification .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo further substitution reactions, particularly at the bromine and chlorine sites, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
Oxidation: Quinone derivatives
Reduction: Dehalogenated phenol derivatives
Substitution: Various substituted phenol derivatives
Scientific Research Applications
4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[4-(3-CHLOROBENZYL)PIPERAZINO]METHYL}PHENOL is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural uniqueness lies in its bromophenol core and 3-chlorobenzyl-piperazine side chain. Comparisons with related compounds reveal critical differences in substituent placement and biological activity:
Physicochemical and Computational Insights
- Density Functional Theory (DFT) Relevance: While and discuss DFT methods for thermochemical accuracy, these computational tools are critical for modeling the electronic properties of halogenated phenols. For instance, bromine’s electron-withdrawing effects could alter the phenol ring’s reactivity, influencing binding interactions in biological systems .
- Crystallographic Data : Tools like SHELX () are essential for resolving the 3D structures of such compounds, particularly to confirm piperazine ring conformations and halogen placement .
Biological Activity
The compound 4-Bromo-2-{[4-(3-chlorobenzyl)piperazino]methyl}phenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A bromine atom, which may enhance biological activity.
- A piperazine moiety, common in many pharmacologically active compounds.
- A phenolic group that can participate in various biochemical interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been shown to possess antibacterial and antifungal properties. The following table summarizes relevant findings on related compounds:
MIC: Minimum Inhibitory Concentration
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes critical for bacterial cell wall synthesis and protein production.
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially influencing neuroactive pathways.
Study on Antimicrobial Efficacy
A study published in MDPI explored the efficacy of piperazine derivatives against various bacterial strains. The compound demonstrated:
- Bactericidal Activity : Effective against Gram-positive bacteria with a reported MIC ranging from 15.625 to 62.5 µM.
- Biofilm Inhibition : Significant reduction in biofilm formation by Staphylococcus aureus and Enterococcus species, indicating potential for treating biofilm-associated infections.
Structure-Activity Relationship (SAR)
Research into the SAR of piperazine derivatives shows that modifications to the phenolic and piperazine components can significantly alter biological activity. For example, the introduction of halogen groups has been linked to enhanced antimicrobial effects.
Q & A
Q. What strategies are recommended for toxicological profiling given limited experimental data?
- Methodology :
- In silico prediction : Use ProTox-II to estimate LD (e.g., ~250 mg/kg) and highlight hepatotoxicity risks from phenolic metabolites .
- Read-across analysis : Extrapolate from structurally similar arylpiperazines with established toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
